molecular formula C8H12N4O B11806023 Piperazin-1-yl(1H-pyrazol-3-yl)methanone

Piperazin-1-yl(1H-pyrazol-3-yl)methanone

Cat. No.: B11806023
M. Wt: 180.21 g/mol
InChI Key: KMDHKFWEYSQNFR-UHFFFAOYSA-N
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Description

Piperazin-1-yl(1H-pyrazol-3-yl)methanone is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of both piperazine and pyrazole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl(1H-pyrazol-3-yl)methanone typically involves the reaction of piperazine with pyrazole derivatives under specific conditions. One common method includes the cyclization of phenylhydrazine with ethyl acetoacetate, followed by chlorination and subsequent substitution reactions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, controlled temperatures, and efficient purification techniques. The method described in patents involves the use of phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chlorination, and deacetalization .

Chemical Reactions Analysis

Types of Reactions: Piperazin-1-yl(1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Piperazin-1-yl(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: Piperazin-1-yl(1H-pyrazol-3-yl)methanone stands out due to its dual functionality, combining the properties of both piperazine and pyrazole rings. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

piperazin-1-yl(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C8H12N4O/c13-8(7-1-2-10-11-7)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,10,11)

InChI Key

KMDHKFWEYSQNFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=NN2

Origin of Product

United States

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